N-cyclopentyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
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Overview
Description
N-cyclopentyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is a chemical compound that belongs to the class of thiadiazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide typically involves the reaction of cyclopentylamine with 2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide. This reaction is carried out in the presence of a base such as triethylamine in an organic solvent like ethanol . The reaction conditions usually include refluxing the mixture for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or thiols.
Substitution: Various substituted acetamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms, which contributes to its antimicrobial properties . Additionally, it may interact with cellular receptors to modulate biological responses .
Comparison with Similar Compounds
Similar Compounds
- N-cyclopentyl-5-methyl-1,3,4-thiadiazol-2-amine
- 5-cyclohexyl-1,3,4-thiadiazol-2-amine
- 5-cyclopropyl-1,3,4-thiadiazol-2-amine
Uniqueness
N-cyclopentyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is unique due to its specific structural features, such as the presence of a cyclopentyl group and a thiadiazole ring. These structural elements contribute to its distinct chemical reactivity and biological activity compared to other similar compounds .
Biological Activity
N-cyclopentyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is a compound that belongs to the class of thiadiazole derivatives, known for their diverse biological activities. This article explores the biological activity of this compound, including its potential therapeutic applications and mechanisms of action.
Overview of Thiadiazole Derivatives
Thiadiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen. The presence of the thiadiazole ring in this compound contributes to its biological properties. Research indicates that thiadiazoles exhibit various pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and antitubercular activities .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains by inhibiting bacterial DNA synthesis and repair mechanisms.
- Anticancer Properties : In vitro studies suggest that it induces apoptosis in cancer cells by activating caspases (3, 8, and 9), which are crucial for the apoptotic pathway . The compound has been evaluated against several cancer cell lines, including PC3 (prostate cancer) and MCF7 (breast cancer), demonstrating significant cytotoxic effects .
- Anti-inflammatory Effects : The thiadiazole moiety may modulate inflammatory pathways, although specific mechanisms require further elucidation.
Research Findings
A summary of key research findings related to the biological activity of this compound is presented below:
Case Studies
Several case studies have explored the efficacy of thiadiazole derivatives similar to this compound:
- Anticancer Efficacy : A study synthesized a series of 1,3,4-thiadiazole derivatives and tested them against cancer cell lines using MTT assays. Results indicated that certain derivatives exhibited IC50 values comparable to established chemotherapeutics like doxorubicin .
- Antimicrobial Screening : Another research effort focused on the antibacterial properties of thiadiazole compounds against Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibition zones compared to controls .
Properties
IUPAC Name |
N-cyclopentyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3OS2/c1-7-12-13-10(16-7)15-6-9(14)11-8-4-2-3-5-8/h8H,2-6H2,1H3,(H,11,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOEWVUCFBKRTEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCC(=O)NC2CCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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